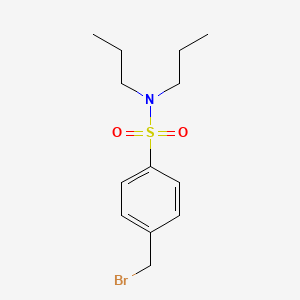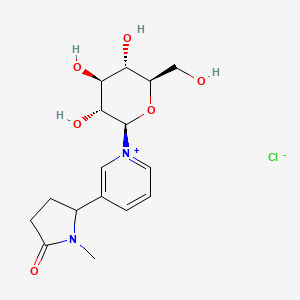
Cotinine-N-D-glucoside Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cotinine-N-D-glucoside Chloride is a chemical compound with the molecular formula C16H23ClN2O6 and a molecular weight of 374.82 . It is a glucoside derivative of cotinine, which is a major metabolite of nicotine. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Cotinine-N-D-glucoside Chloride involves the glucosylation of cotinine. One common method includes the reaction of cotinine with a glucosyl donor under specific conditions to form the glucoside
Analyse Des Réactions Chimiques
Cotinine-N-D-glucoside Chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the cotinine moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used .
Applications De Recherche Scientifique
Cotinine-N-D-glucoside Chloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the quantification of cotinine and its derivatives.
Biology: The compound is used to study the metabolism of nicotine and its effects on biological systems.
Mécanisme D'action
The mechanism of action of Cotinine-N-D-glucoside Chloride involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, leading to their activation and subsequent desensitization. This interaction affects various molecular pathways, including the Akt/GSK3/synaptophysin pathway, which is involved in synaptic plasticity and cognitive functions .
Comparaison Avec Des Composés Similaires
Cotinine-N-D-glucoside Chloride is unique compared to other similar compounds due to its glucoside moiety, which enhances its solubility and stability. Similar compounds include:
Cotinine: The parent compound, which is a major metabolite of nicotine.
Nicotine: The primary alkaloid found in tobacco, known for its addictive properties.
Nicotinic Acid: A derivative of nicotine with different pharmacological effects.
These compounds share some structural similarities but differ in their pharmacological profiles and applications.
Propriétés
Formule moléculaire |
C16H23ClN2O6 |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
1-methyl-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-yl]pyrrolidin-2-one;chloride |
InChI |
InChI=1S/C16H23N2O6.ClH/c1-17-10(4-5-12(17)20)9-3-2-6-18(7-9)16-15(23)14(22)13(21)11(8-19)24-16;/h2-3,6-7,10-11,13-16,19,21-23H,4-5,8H2,1H3;1H/q+1;/p-1/t10?,11-,13-,14+,15-,16-;/m1./s1 |
Clé InChI |
OHPHDXYZMXGSGF-NOJUVBOTSA-M |
SMILES isomérique |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[Cl-] |
SMILES canonique |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


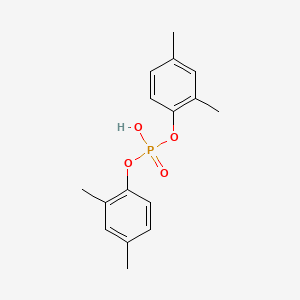
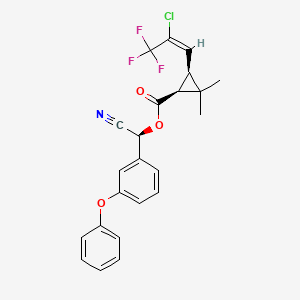
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
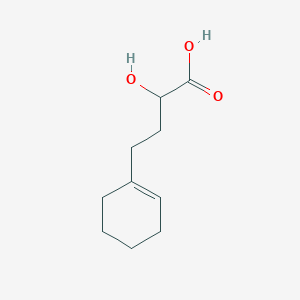

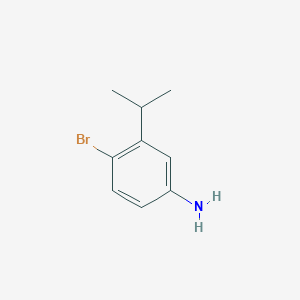

![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)


![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
